3-(Aminomethyl)-N,N-dimethyloxetan-3-amine
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Overview
Description
3-(Aminomethyl)-N,N-dimethyloxetan-3-amine is a chemical compound that features an oxetane ring substituted with an aminomethyl group and two N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-N,N-dimethyloxetan-3-amine typically involves the reaction of oxetane derivatives with aminomethylating agents under controlled conditions. One common method involves the use of formaldehyde and dimethylamine in the presence of a catalyst to introduce the aminomethyl group onto the oxetane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while minimizing the use of hazardous reagents and solvents. The use of environmentally friendly solvents and catalysts is often prioritized to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-N,N-dimethyloxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into simpler amine derivatives.
Substitution: The aminomethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups onto the aminomethyl moiety .
Scientific Research Applications
3-(Aminomethyl)-N,N-dimethyloxetan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-N,N-dimethyloxetan-3-amine involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-PROXYL: A similar compound with a pyrrolidinyloxy group instead of an oxetane ring.
3-(Aminomethyl)phenylboronic acid: Contains a phenylboronic acid moiety instead of an oxetane ring.
Uniqueness
3-(Aminomethyl)-N,N-dimethyloxetan-3-amine is unique due to its oxetane ring structure, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-(aminomethyl)-N,N-dimethyloxetan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8(2)6(3-7)4-9-5-6/h3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUCPWWAYDCSKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(COC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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